
4-Chloro-6-ethoxypyrimidine-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-chloro-6-éthoxypyrimidine-5-sulfonamide est un composé chimique appartenant à la classe des sulfonamides, connus pour leurs diverses applications dans les produits pharmaceutiques, les produits agrochimiques et d'autres industries. Ce composé est caractérisé par la présence d'un groupe chloro, d'un groupe éthoxy et d'un groupe sulfonamide attaché à un cycle pyrimidine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-chloro-6-éthoxypyrimidine-5-sulfonamide implique généralement la réaction de la 4-chloro-6-éthoxypyrimidine avec des réactifs sulfonamides. Une méthode courante est le couplage oxydatif des thiols et des amines, qui offre une voie simple et efficace vers les sulfonamides . Cette méthode implique l'utilisation d'agents oxydants dans des conditions douces, ce qui se traduit par des rendements élevés et des sous-produits minimes.
Méthodes de production industrielle
Dans les environnements industriels, la production de 4-chloro-6-éthoxypyrimidine-5-sulfonamide peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés à écoulement continu. Ces méthodes assurent la qualité et la pureté élevées du produit final. L'utilisation de réactifs et de solvants respectueux de l'environnement est également mise en avant afin de minimiser l'impact environnemental du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-chloro-6-éthoxypyrimidine-5-sulfonamide subit diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe chloro peut être substitué par d'autres nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.
Réactions d'oxydation et de réduction : Le groupe sulfonamide peut participer à des réactions d'oxydation et de réduction, conduisant à la formation de sulfinamides et de sulfénamines.
Réactions de couplage : Le composé peut subir des réactions de couplage de Suzuki-Miyaura, largement utilisées en synthèse organique pour former des liaisons carbone-carbone.
Réactifs et conditions communs
Agents oxydants : Utilisés dans le couplage oxydatif des thiols et des amines.
Nucléophiles : Tels que les amines et les thiols, utilisés dans les réactions de substitution.
Catalyseurs au palladium : Utilisés dans les réactions de couplage de Suzuki-Miyaura.
Principaux produits formés
Pyrimidines substituées : Formées par des réactions de substitution.
Sulfinamides et sulfénamines : Formées par des réactions d'oxydation et de réduction.
Composés biaryliques : Formés par des réactions de couplage de Suzuki-Miyaura.
Applications De Recherche Scientifique
Le 4-chloro-6-éthoxypyrimidine-5-sulfonamide présente une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique ou en tant que ligand dans des essais biochimiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de produits agrochimiques et d'autres produits industriels.
Mécanisme d'action
Le mécanisme d'action du 4-chloro-6-éthoxypyrimidine-5-sulfonamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe sulfonamide peut former de fortes liaisons hydrogène avec les sites actifs des enzymes, inhibant ainsi leur activité. Cette inhibition peut perturber diverses voies biochimiques, conduisant aux effets thérapeutiques ou biologiques souhaités.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-ethoxypyrimidine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
4-chloro-6-méthoxypyrimidine : Structure similaire mais avec un groupe méthoxy au lieu d'un groupe éthoxy.
Acide 4-chloro-5-sulfamoyl-salicylique : Contient un groupe sulfonamide et un groupe chloro, mais diffère dans la structure de base.
Unicité
Le 4-chloro-6-éthoxypyrimidine-5-sulfonamide est unique en raison de la combinaison de ses groupes chloro, éthoxy et sulfonamide attachés à un cycle pyrimidine. Cette structure unique confère des propriétés chimiques et une réactivité spécifiques, ce qui le rend précieux dans diverses applications.
Propriétés
Numéro CAS |
142556-44-3 |
|---|---|
Formule moléculaire |
C6H8ClN3O3S |
Poids moléculaire |
237.67 g/mol |
Nom IUPAC |
4-chloro-6-ethoxypyrimidine-5-sulfonamide |
InChI |
InChI=1S/C6H8ClN3O3S/c1-2-13-6-4(14(8,11)12)5(7)9-3-10-6/h3H,2H2,1H3,(H2,8,11,12) |
Clé InChI |
JJAPSUUDHFRNMF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=NC=N1)Cl)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12550019.png)


![{4-Chloro-2-[2-(hydroxymethyl)anilino]phenyl}methanol](/img/structure/B12550035.png)

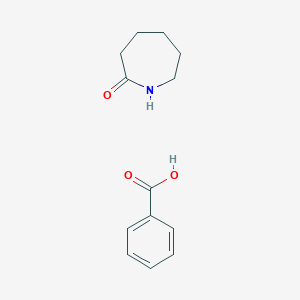
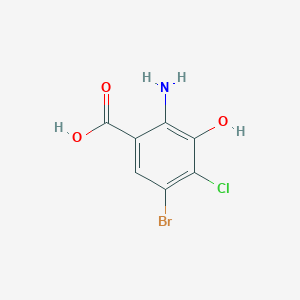
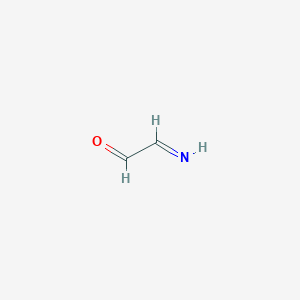
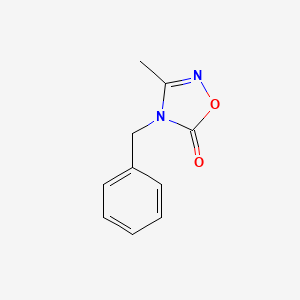
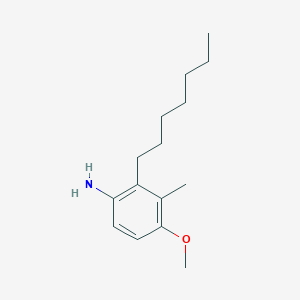

![N,N-Diethyl-4-{(E)-[4-([1,3]thiazolo[4,5-c]pyridin-2-yl)phenyl]diazenyl}aniline](/img/structure/B12550092.png)

![1-(2,4-Dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B12550095.png)
